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(S)-3-Methoxytetrahydro-4H-pyran-4-one

Cat. No.: B3322523
CAS No.: 1464985-83-8
M. Wt: 130.14
InChI Key: YMJJPBWCARDMCG-LURJTMIESA-N
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Description

Significance of Tetrahydropyranone Moieties in Complex Molecular Architectures

The significance of tetrahydropyranone moieties is underscored by their dual role as both a key structural feature in a variety of natural products and as a versatile building block in the laboratory. This duality has cemented their importance in modern organic synthesis.

The tetrahydropyranone core is a recurring motif in a diverse range of natural products, many of which exhibit potent biological activities. This structural unit is found in numerous marine and terrestrial natural products. The presence of the tetrahydropyranone moiety is often crucial for the biological function of these molecules, driving the interest in their synthesis and the development of synthetic analogs with potentially enhanced or modified activities.

In the realm of synthetic chemistry, tetrahydropyranones are highly prized as versatile building blocks. Their cyclic structure provides a rigid framework that can be strategically functionalized. The ketone and the ether linkage within the ring are amenable to a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. chemicalbook.com The reactivity of the tetrahydropyran-4-one structure towards both nucleophiles and electrophiles makes it a valuable intermediate for the synthesis of various oxygen-containing heterocyclic compounds. chemicalbook.com

The development of stereoselective methods to synthesize chiral tetrahydropyranones has been a significant focus of research. These chiral building blocks are instrumental in the total synthesis of enantiomerically pure natural products and medicinal agents. The ability to control the stereochemistry of the tetrahydropyranone core allows chemists to construct complex molecules with a high degree of precision.

Focus on (S)-3-Methoxytetrahydro-4H-pyran-4-one

Within the broader class of chiral tetrahydropyranones, this compound represents a specific and interesting target for synthetic chemists. Its unique structural features and stereochemical complexity make it a valuable synthon for advanced organic synthesis.

This compound is characterized by a tetrahydropyran-4-one backbone with a methoxy (B1213986) group at the C3 position. The "(S)" designation indicates a specific stereochemical configuration at the C3 chiral center. This defined stereochemistry is of paramount importance in asymmetric synthesis, where the precise arrangement of atoms in three-dimensional space dictates the biological activity of the final molecule.

The presence of the methoxy group adjacent to the carbonyl function introduces an α-alkoxy ketone motif. This structural feature can influence the conformation of the six-membered ring and the reactivity of the neighboring carbonyl group. The stereochemistry at C3 will dictate the facial bias of the ketone, influencing the stereochemical outcome of nucleophilic additions to the carbonyl carbon. Quantum-chemical calculations on related substituted tetrahydropyran-4-ones have shown that these molecules tend to adopt a "chair" conformation, with substituents occupying either axial or equatorial positions to minimize steric strain. researchgate.net

Table 1: Physicochemical Properties of Tetrahydro-4H-pyran-4-one

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point166-166.5 °C
Density1.084 g/mL at 25 °C
Refractive Indexn20/D 1.452
CAS Number29943-42-8

Note: The data presented in this table is for the parent compound, Tetrahydro-4H-pyran-4-one. sigmaaldrich.com Specific experimental data for the (S)-3-methoxy derivative is not widely available in public literature.

While specific research focused exclusively on this compound is not extensively documented in publicly accessible literature, the academic interest in this and closely related chiral 3-alkoxytetrahydropyranones is evident from several research endeavors. The primary trajectory for such a compound is its use as a chiral building block in the total synthesis of complex natural products and pharmacologically active molecules.

Research in this area often focuses on the development of efficient and stereoselective synthetic routes to access these chiral synthons. Methodologies such as organocatalytic asymmetric Michael additions and enantioselective multicomponent reactions are at the forefront of these efforts. nsf.govnih.gov For instance, the synthesis of related 3-hydroxytetrahydropyran-4-ones has been achieved through methods like the ozonolysis of corresponding methylenepyrans. rsc.org The conversion of the hydroxyl group to a methoxy group would be a subsequent straightforward transformation.

The utility of such chiral building blocks lies in their ability to introduce a defined stereocenter and a functionalized six-membered ring system early in a synthetic sequence. This can significantly streamline the synthesis of complex targets that contain the tetrahydropyran (B127337) motif. The future research trajectory for this compound will likely involve its application in the synthesis of novel bioactive compounds, where the specific stereochemistry and functionality of this building block can be leveraged to achieve desired biological outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B3322523 (S)-3-Methoxytetrahydro-4H-pyran-4-one CAS No. 1464985-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methoxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of S 3 Methoxytetrahydro 4h Pyran 4 One and Its Derivatives

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the tetrahydro-4H-pyran-4-one core is characterized by the dual nature of its functional groups. chemicalbook.com The carbonyl group (C=O) at the 4-position serves as the primary electrophilic site, readily undergoing attack by various nucleophiles. The oxygen atom within the pyran ring, on the other hand, can exhibit nucleophilic character, participating in reactions such as alkylation and acylation. chemicalbook.com

For (S)-3-Methoxytetrahydro-4H-pyran-4-one, the α-methoxy group significantly influences the ketone's reactivity. This substituent can exert stereoelectronic effects that direct the approach of incoming nucleophiles, leading to diastereoselective additions to the carbonyl group. The electrophilic character of the carbonyl carbon is central to many derivatization strategies, while the ring oxygen's nucleophilicity is key in certain rearrangement reactions.

Cycloaddition Reactions and their Synthetic Utility

Cycloaddition reactions offer a powerful method for constructing cyclic systems, and pyran derivatives are known to participate in such transformations. chemicalbook.com While the saturated ring of this compound itself is not a diene, its derivatives, particularly enol ethers or exocyclic alkenes formed from the ketone, can act as dienophiles or dienes in cycloaddition reactions.

One notable application involves the 1,3-dipolar cycloaddition of 4(H)-pyrans with nitrile oxides. nih.gov This reaction leads to the formation of spiro-oxadiazole derivatives, demonstrating the utility of the pyran scaffold in generating complex heterocyclic systems. nih.gov

Furthermore, derivatives of pyran-4-ones can be converted into oxyallyl cation intermediates, which are valuable 3-atom π-systems for (4+3) cycloadditions. wikipedia.org This type of reaction, between an oxyallyl cation and a diene, provides an efficient route to seven-membered rings, a structural motif that is otherwise challenging to synthesize with high stereocontrol. wikipedia.orgrsc.org The generation of the requisite oxyallyl cation can be achieved from α,α'-dihalo ketone precursors under reductive conditions. wikipedia.org

Table 1: Cycloaddition Reactions Involving Pyran Scaffolds

Reaction Type Pyran Component Reactant Product Reference
1,3-Dipolar Cycloaddition 4(H)-Pyran derivative Nitrile Oxide Spiro-1,2,4-oxadiazole nih.gov
(4+3) Cycloaddition Oxyallyl cation (from α-halo-pyranone) Diene Seven-membered carbocycle wikipedia.orgrsc.org

Rearrangement Reactions

Rearrangement reactions of pyran systems provide access to valuable carbocyclic and heterocyclic structures that can be difficult to obtain through other synthetic routes.

The Ferrier Type II rearrangement is a classic method for converting sugar-derived enol ethers into carbocycles. whiterose.ac.uk This reaction is typically mediated by mercury(II) salts. The proposed mechanism involves an initial oxymercuration of the enol ether double bond, followed by a ring-opening to generate an aldehyde intermediate, which then undergoes an intramolecular aldol-type cyclization to furnish the carbocyclic product. whiterose.ac.uk This methodology highlights a pathway from pyran-like structures to functionalized cyclohexanones.

A more modern and versatile approach for rearranging pyran systems involves palladium catalysis. Specifically, a palladium-catalyzed whiterose.ac.ukbldpharm.com O→C rearrangement of cyclic enol ethers derived from pyranones can produce highly functionalized cyclohexanones. whiterose.ac.uknih.gov This transformation has been shown to be effective for generating α-arylketones with excellent yield and diastereocontrol, particularly when basic phosphine (B1218219) ligands are employed. whiterose.ac.uknih.gov

The scope of palladium-catalyzed reactions extends to the alkylation of dihydropyrans, which can proceed with either net retention or inversion of stereochemistry depending on the nature of the nucleophile used. nih.gov Stabilized carbanions typically lead to retention, while non-stabilized nucleophiles like arylzinc chlorides result in inversion. nih.gov Intramolecular palladium-catalyzed Heck reactions have also been developed to construct fused pyran rings. espublisher.com

The stereochemical outcome of these rearrangements is a critical aspect of their synthetic utility. In the palladium-catalyzed whiterose.ac.ukbldpharm.com O→C rearrangement, the choice of ligand is crucial for stereocontrol. whiterose.ac.uk

Basic Phosphine Ligands: When reacting with aryl-substituted enol ethers, the use of basic phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃) results in excellent diastereoselectivity. whiterose.ac.uk The proposed mechanism suggests that four equivalents of the phosphine ligand per palladium dimer are necessary for the reaction to proceed efficiently. whiterose.ac.uk

Lewis Acid Co-catalysts: For alkyl-substituted enol ether systems, a Lewis acid is required to promote the rearrangement. While these reactions proceed in high yield, they typically exhibit poor diastereocontrol. whiterose.ac.uk

The mechanism for the palladium-catalyzed synthesis of C-glycopyranosyl compounds involves the formation of an alkyl palladium complex. The subsequent reaction pathway and resulting stereochemistry are dependent on the nucleophile's stability. nih.gov Similarly, palladium(II) complexes can act as Lewis acids to activate glycosyl chlorides, forming an oxocarbenium ion intermediate, which then reacts with nucleophiles. researchgate.net This principle can be applied to activate pyran-based substrates for various functionalizations. researchgate.net

Table 2: Influence of Catalytic System on Pd-Catalyzed whiterose.ac.ukbldpharm.com O→C Rearrangement

Substrate Type Catalyst System Stereocontrol Reference
α-Aryl Enol Ether Pd(OAc)₂ / Basic Phosphine Ligand Excellent Diastereocontrol whiterose.ac.uknih.gov
α-Alkyl Enol Ether Pd(OAc)₂ / Lewis Acid Poor Diastereocontrol whiterose.ac.uk

Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified using a variety of chemical strategies to introduce new functional groups. The ketone functionality is a primary handle for such transformations.

Ozonolysis of exocyclic methylene (B1212753) groups, which can be installed via a Wittig reaction on the ketone, followed by reduction, is a method used to synthesize related 3-hydroxytetrahydropyrans. rsc.org The resulting hydroxyl group can be further functionalized. For instance, bromination of a related 3-hydroxytetrahydropyran derivative yields a dibromide, which can then be treated with a base to form a bromopyran or an acetoxy-4H-pyran-4-one. rsc.org

Palladium-catalyzed reactions are also a cornerstone of functionalization. Tetrakis(triphenylphosphine)palladium(0) has been shown to effectively catalyze the regio- and stereo-selective alkylation of 2-acetoxy-5,6-dihydro-2H-pyrans, leading to C-glycosyl compounds. nih.gov Furthermore, intramolecular Heck reactions followed by β-hydride elimination or C-H bond functionalization represent advanced strategies for creating fused and tetracyclic pyran-containing ring systems. espublisher.com

Formation of Aldoxime Derivatives

The ketone group of this compound readily undergoes condensation with hydroxylamine (B1172632) to form the corresponding ketoxime. This reaction is a fundamental transformation in organic chemistry, often used for the protection, purification, and characterization of carbonyl compounds. researchgate.netwikipedia.org The general synthesis involves the reaction of a ketone with hydroxylamine hydrochloride, often in the presence of a base or under specific pH control, to yield the oxime and water. wikipedia.orgnih.gov

For cyclic ketones like the tetrahydropyranone scaffold, this reaction proceeds efficiently under various conditions. Studies on related substituted tetrahydropyran-4-ones have demonstrated the successful synthesis of their oximes, which are investigated for potential biological activities. kaznu.kz The reaction can produce both syn- and anti-isomers of the oxime, and quantum-chemical calculations have shown that these isomers can be energetically equivalent. kaznu.kz The synthesis of aldoxime derivatives from related 4H-pyran-4-one scaffolds has also been reported, highlighting the versatility of this transformation across the pyranone class. mdpi.comresearchgate.net

Table 1: Representative Conditions for Oximation of Carbonyl Compounds
Carbonyl SubstrateReagentsConditionsYieldReference
Aldehydes & KetonesNH₂OH·HCl, Silica GelMicrowave, Solvent-free>76% nih.gov
Aldehydes & KetonesNH₂OH·HCl, Zinc Oxide140–170°C, Solvent-free80-98% nih.gov
BenzaldehydeNH₂OH·HCl, Oxalic AcidCH₃CN, Reflux, 60 min95% orientjchem.org
KetonesNH₂OH·HCl, Oxalic AcidCH₃CN, Reflux90-95% orientjchem.org

Condensation Reactions for Scaffold Assembly

The α-protons adjacent to the carbonyl group in this compound are sufficiently acidic to be removed by a base, forming an enolate. This enolate is a key intermediate in condensation reactions, allowing the pyranone to serve as a scaffold for the assembly of more complex molecules, particularly fused heterocyclic systems.

Multicomponent reactions (MCRs) are a highly efficient strategy for building molecular complexity in a single step, and pyran derivatives are often synthesized using this approach. nih.govnih.gov A common MCR involves the reaction of an aldehyde, a source of active methylene (like malononitrile), and a 1,3-dicarbonyl compound. nih.govnih.gov In such a reaction, a compound like this compound could function as the active methylene component. The general mechanism often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization to yield a polyfunctionalized 4H-pyran derivative. nih.govresearchgate.netresearchgate.net This strategy provides a powerful route to diverse pyran-annulated scaffolds from simple precursors. researchgate.net

Table 2: Examples of Condensation Reactions for Pyran Scaffold Assembly
ReactantsCatalyst/ConditionsProduct TypeKey StepsReference
Aromatic Aldehyde, Malononitrile (B47326), DimedoneMag/BPMO-Mn, H₂O, rt4H-Pyran derivativeKnoevenagel, Michael Addition, Cyclization nih.gov
Benzaldehyde, Malononitrile, HydroxycoumarinCellulose-SO₃H, Solvent-free, rtPyran-annulated coumarinKnoevenagel, Michael Addition, Cyclization nih.gov
Aldehydes, Malononitrile, Ethyl AcetoacetateZn²⁺/4Å molecular sieves, EthanolPolyfunctionalized 4H-pyran- researchgate.net
Aromatic Aldehydes, Malononitrile, β-dicarbonylsAg₃[PMo₁₂O₄₀]Pyran-annulated heterocyclesCyclocondensation researchgate.net

Wittig Reactions in Complex Molecule Synthesis

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. numberanalytics.comnumberanalytics.com This reaction is particularly valuable in the total synthesis of complex natural products and other intricate organic molecules where the precise installation of a carbon-carbon double bond is required. researchgate.netnih.gov

For this compound, the ketone functionality can be transformed into an exocyclic methylene group (C=CH₂) or a substituted alkene by reacting it with a triphenyl phosphonium (B103445) ylide (the Wittig reagent). numberanalytics.com The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. numberanalytics.com The introduction of an exocyclic double bond onto the pyran ring creates a versatile functional group that can be used for a variety of subsequent transformations, such as epoxidation, dihydroxylation, or metathesis, thereby expanding the synthetic utility of the pyranone scaffold.

Table 3: Applications of the Wittig Reaction in Complex Synthesis
Target Molecule ClassRole of Wittig ReactionStarting Material TypeSignificanceReference
AlkaloidsFormation of key alkene intermediatesAldehyde or KetoneProvides selective and predictable alkene synthesis. nih.gov
MacrolidesConstruction of macrocyclic ring via alkene formationAldehyde or KetoneEnables synthesis of specific geometric isomers (E/Z). researchgate.net
β-caroteneFormation of central alkene bondAldehydeCrucial for constructing polyene systems. numberanalytics.com
Paclitaxel (Taxol)Formation of a crucial alkene bond in an intermediateKetoneDemonstrates utility in synthesizing medicinally important compounds. numberanalytics.comnumberanalytics.com

Computational and Theoretical Mechanistic Investigations

Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to gain deep insight into the mechanisms of their reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. mdpi.com For this compound, DFT calculations can provide valuable data on its structural and electronic properties. scielo.org.mx Such calculations are used to determine the most stable conformation of the molecule; for a six-membered ring like tetrahydropyran (B127337), this is typically a chair conformation. researchgate.net

DFT can accurately predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. scielo.org.mxnih.gov Furthermore, analysis of the frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can illuminate the molecule's reactivity. The energy and localization of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. scielo.org.mx Calculated properties can be correlated with experimental data, such as comparing calculated vibrational frequencies with experimental FT-IR spectra to validate the computational model. scielo.org.mxresearchgate.net

Table 4: Key Molecular Properties Investigated by DFT Calculations
PropertyDescriptionSignificanceReference
Optimized GeometryCalculation of the lowest energy 3D structure (bond lengths, angles).Predicts the most stable conformer (e.g., chair) and provides structural data. scielo.org.mxresearchgate.net
Vibrational FrequenciesPrediction of infrared (IR) and Raman spectra.Allows for comparison with and validation by experimental spectra. researchgate.net
HOMO-LUMO AnalysisDetermination of the energy and distribution of frontier molecular orbitals.Identifies reactive sites and predicts electronic transitions. mdpi.comscielo.org.mx
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx
Thermodynamic PropertiesCalculation of enthalpy, entropy, and Gibbs free energy.Helps determine the relative stability of isomers and transition states. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Selectivity

The selectivity of many chemical reactions, particularly those involving complex, three-dimensional substrates, is often governed by subtle non-covalent interactions (NCIs). nih.gov These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in real space, based on the electron density and its derivatives. mdpi.com

For reactions involving this compound, NCI analysis could be a powerful tool for understanding stereoselectivity. For example, in an addition reaction to the carbonyl group, the incoming reagent can approach from two different faces. By calculating the transition state structures for both pathways and applying NCI analysis, it would be possible to identify the specific stabilizing or destabilizing non-covalent interactions (e.g., a weak hydrogen bond or a steric clash) that lower the energy of one transition state relative to the other, thus favoring the formation of a specific stereoisomer. This approach has been used to confirm the presence and importance of interactions like (oxadiazole)···π stacking in molecular crystals. mdpi.com Related techniques like Hirshfeld surface analysis are also employed to quantify the contributions of various intermolecular contacts to crystal packing. mdpi.comresearchgate.net

Proposed Reaction Mechanisms for Functionalization

Theoretical studies can propose and validate detailed, step-by-step reaction mechanisms. For the functionalization of the this compound scaffold, a plausible pathway involves its participation as the active methylene component in a base-catalyzed multicomponent condensation.

A proposed mechanism for the formation of a fused pyran system is as follows:

Knoevenagel Condensation: An aromatic aldehyde reacts with a highly active methylene compound like malononitrile, catalyzed by a base, to form a reactive α,β-unsaturated intermediate (a benzylidenemalononitrile (B1330407) derivative). nih.gov

Michael Addition: A base abstracts an α-proton from this compound to generate an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated intermediate in a conjugate Michael addition. This step forms a new carbon-carbon bond and creates a larger, acyclic intermediate. nih.govresearchgate.net

Intramolecular Cyclization and Tautomerization: The newly formed intermediate contains a nitrile group and a carbonyl group in proximity. An intramolecular cyclization occurs where a nucleophilic atom (often from the malononitrile moiety) attacks the carbonyl carbon of the pyranone ring. This is followed by a tautomerization or dehydration step to yield the final, stable, poly-substituted heterocyclic product. nih.govresearchgate.net This cascade sequence efficiently builds complex molecular scaffolds from simple starting materials.

Stereochemical Control and Conformational Analysis

Chiral Pool Synthesis and Asymmetric Induction

The synthesis of enantiomerically pure compounds often begins with readily available chiral molecules, a strategy known as chiral pool synthesis. nih.gov For a molecule like (S)-3-Methoxytetrahydro-4H-pyran-4-one, a plausible chiral pool starting material would be a carbohydrate or a derivative like (S)-glycidyl tosylate, which possesses a defined stereocenter that can be incorporated into the target structure. nih.gov For instance, a synthetic route could be envisioned starting from a chiral three-carbon building block that ultimately forms the C2-C3-C4 segment of the pyranone ring.

Asymmetric induction is another cornerstone of stereoselective synthesis, where a chiral influence directs the formation of one stereoisomer over another. researchgate.net This can be achieved through several methods:

Internal Asymmetric Induction: A pre-existing chiral center within the substrate guides the stereochemical outcome of a reaction. researchgate.net In the context of building the tetrahydropyranone ring, if a chiral fragment is already part of the acyclic precursor, it can direct subsequent cyclization steps.

External Asymmetric Induction: A chiral catalyst or reagent is used to create the desired stereocenter in a prochiral substrate. researchgate.net This is a highly efficient method for generating enantiomerically enriched products. Organocatalysis, for example, has emerged as a powerful tool for such transformations. nih.govyoutube.com

A hypothetical chiral pool approach to this compound could involve the use of (S)-malic acid or a related hydroxy acid derivative. The inherent chirality of these starting materials provides a foundation for establishing the (S)-configuration at the C3 position of the final pyranone structure.

Starting MaterialType of InductionKey TransformationRelevance to Target Compound
(S)-Glycidyl TosylateChiral PoolRing opening and elaborationProvides a chiral three-carbon unit for the pyranone backbone. nih.gov
(S)-CitronellolChiral PoolOxidative cleavage and cyclizationA versatile terpene-derived building block. nih.gov
Prochiral β-ketoesterExternal Asymmetric InductionAsymmetric hydrogenationEstablishes the chiral center at C3 via a catalyzed reaction.
Prochiral enoneExternal Asymmetric InductionAsymmetric Michael additionForms the C-O and C-C bonds of the ring with stereocontrol. nih.gov

Diastereoselectivity and Enantioselectivity in Pyranone Formation

The construction of the tetrahydropyranone ring often involves cyclization reactions where new stereocenters are formed. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted tetrahydropyran-4-ones, cyclization reactions like the Prins cyclization or oxa-Michael addition often proceed through chair-like transition states. nih.govnih.gov The substituents tend to occupy pseudo-equatorial positions to minimize steric strain, leading to a high degree of diastereoselectivity. nih.gov For example, a silyl (B83357) enol ether Prins cyclization can be used to synthesize cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereomeric ratios (>95:5 dr). nih.govnih.gov

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Organocatalysis has proven particularly effective in achieving high enantioselectivity in pyranone synthesis. nih.gov Chiral catalysts, such as cinchona alkaloids or isothioureas, can activate substrates and create a chiral environment around the reacting molecules. nih.govnih.govnsf.gov This directs the reaction pathway towards the formation of a specific enantiomer. For instance, isothiourea-catalyzed Michael addition-lactonization cascades have been used to produce 3,5,6-substituted dihydropyranones with excellent enantioselectivity (typically >90% ee), which can then be reduced to the corresponding saturated tetrahydropyranones. nih.govnih.gov

The synthesis of this compound would likely involve an enantioselective step to set the C3 stereocenter, followed by a diastereoselective ring closure.

Reaction TypeCatalyst/ReagentSelectivityProduct Type
Silyl Enol Ether Prins CyclizationLewis Acid (e.g., TMSOTf)High Diastereoselectivity (>95:5 dr)cis-2,6-Disubstituted Tetrahydropyran-4-ones nih.govnih.gov
Isothiourea-catalyzed Michael-LactonizationChiral Isothiourea (e.g., HyperBTM)High Enantioselectivity (>90% ee)3,5,6-Substituted Dihydropyranones nih.govnih.gov
Cinchona Alkaloid-catalyzed Domino ReactionCinchona AlkaloidHigh Enantioselectivity (up to 97% ee)Spiro-dihydropyrans nih.gov

Conformational Preferences of the Tetrahydropyranone Ring System

The six-membered tetrahydropyranone ring is not planar and, like cyclohexane, adopts a variety of non-planar conformations to relieve angle and torsional strain. libretexts.org The most stable conformation is typically a chair form. However, the presence of the ketone at C4 and the methoxy (B1213986) group at C3 introduces specific electronic and steric interactions that influence the ring's preferred shape.

Computational studies and NMR analysis are powerful tools for investigating these conformational preferences. researchgate.netresearchgate.net For monosubstituted tetrahydropyrans, the substituent generally prefers to occupy the equatorial position to avoid 1,3-diaxial interactions. rsc.org In the case of this compound, the methoxy group at C3 can exist in either an axial or equatorial orientation.

The equilibrium between these two chair conformers is influenced by several factors:

Steric Strain: An axial methoxy group would experience steric hindrance from the axial hydrogens at C5. libretexts.org

Anomeric Effect: This stereoelectronic effect can stabilize an axial orientation of an electronegative substituent adjacent to a heteroatom in a heterocyclic ring. While the classic anomeric effect involves a substituent at C2, related electronic interactions can influence the stability of the C3-substituent.

Dipole-Dipole Interactions: The relative orientation of the C=O and C-O dipoles can also affect the conformational energy.

Theoretical calculations on related 3-substituted chalcone (B49325) isomers have shown that s-cis conformers often exhibit greater stability due to enhanced electron delocalization. ufms.br For this compound, it is expected that the chair conformation with the methoxy group in the equatorial position would be the most stable, thus minimizing steric interactions. However, the exact energetic difference between the equatorial and axial conformers would require specific computational or experimental (e.g., variable-temperature NMR) studies. researchgate.net

ConformerC3-Methoxy Group OrientationKey Stabilizing/Destabilizing InteractionsPredicted Relative Stability
Chair 1EquatorialMinimized steric strain.More Stable
Chair 2Axial1,3-diaxial interactions with H at C5. Potential stabilizing stereoelectronic effects.Less Stable
Boat/Twist-BoatN/AHigh torsional and steric strain.Significantly Less Stable (Transition States)

Advanced Spectroscopic and Theoretical Characterization in Research

Computational Chemistry and Quantum Mechanical Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. sdiarticle4.comchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

Typically, regions with a negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms. Conversely, regions with a positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. These positive regions are usually found around hydrogen atoms. nih.govpearson.com

For instance, in a study of a related pyran derivative, 6-hydromethyl-4-methoxy-4-methoxytetrahydro-pyran-2,3,5-triol, MEP analysis indicated that the regions around the oxygen atoms possessed a more negative potential (nucleophilic centers), while the areas around certain hydrogen atoms showed a more positive potential (electrophilic centers). sdiarticle4.com This type of analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.govchemrxiv.org

Illustrative MEP Data for a Pyran Derivative

Feature Description
Negative Potential Regions Typically located around oxygen atoms (e.g., carbonyl and ether oxygens), indicating electron-rich areas and likely sites for electrophilic attack.
Positive Potential Regions Generally found around hydrogen atoms, signifying electron-deficient areas and potential sites for nucleophilic attack.

| Color Coding | Red/Yellow indicates negative potential (electron-rich), while Blue indicates positive potential (electron-deficient). |

This table illustrates the typical findings from an MEP analysis of a pyran derivative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.eduq-chem.com This method allows for the quantitative evaluation of electron delocalization and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals contributing to bonds. q-chem.com

Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more refined picture than other methods like Mulliken population analysis. q-chem.com

Interaction Energies (E(2)): It quantifies the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions and greater stability.

Illustrative NBO Analysis Data

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) σ* (C-C) Value
LP (O) σ* (C-O) Value

This table represents the type of data generated from an NBO analysis, showing the interaction between donor and acceptor orbitals and the associated stabilization energy. Specific values would be determined through quantum chemical calculations for the molecule of interest.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential of the molecule. researchgate.net

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is associated with the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic reactions. youtube.com

Illustrative HOMO-LUMO Data

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value

This table shows the typical parameters obtained from a HOMO-LUMO analysis. The specific energy values are determined computationally.

Calculation of Electronic Dipole Moments and Polarizability

The electronic dipole moment and polarizability are essential properties that describe how a molecule's charge distribution interacts with an external electric field.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness" and its susceptibility to induced dipole moments. researchgate.net

These properties can be calculated using quantum chemical methods and are influenced by factors such as molecular geometry and the polarity of the surrounding solvent. researchgate.net For instance, computational studies on aniline (B41778) derivatives have shown that the dipole moment can vary significantly with the polarity of the solvent. researchgate.net

Illustrative Calculated Electronic Properties

Property Value
Dipole Moment (Debye) Value
Mean Polarizability (α) Value

This table presents the kind of data obtained from calculations of electronic properties. The values are dependent on the computational method and basis set used.

Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can predict the thermodynamic properties of a molecule at different temperatures. These properties are crucial for understanding the stability and behavior of a substance under various conditions. The key thermodynamic parameters include:

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

Entropy (S): A measure of the disorder or randomness of a system.

Enthalpy (H): The total heat content of a system.

These properties are typically calculated based on the vibrational frequencies obtained from quantum chemical computations. The relationship between these thermodynamic functions and temperature can be established, providing insights into the thermal stability of the compound. For example, in a study of a pyran derivative, thermodynamic properties were computed to analyze their correlation with temperature. sdiarticle4.com

Illustrative Thermodynamic Data at Standard Conditions (298.15 K)

Property Value
Heat Capacity (Cp) (J·mol-1·K-1) Value
Entropy (S) (J·mol-1·K-1) Value

This table shows representative thermodynamic properties that can be calculated. The values are temperature-dependent.

Applications As a Chiral Building Block in Advanced Chemical Synthesis

Synthesis of Complex Oxacycles

The tetrahydropyran (B127337) ring is a fundamental oxacycle, and its derivatives are key starting materials for more elaborate cyclic ether systems. chemicalbook.com Synthetic strategies such as the hetero-Diels-Alder reaction and Prins-type cyclizations are employed to construct substituted tetrahydropyran-4-ones. nih.gov These reactions provide a powerful means to access a variety of 2,6-disubstituted tetrahydropyran-4-one derivatives, which are precursors to complex oxacycles. nih.gov The inherent structure of (S)-3-Methoxytetrahydro-4H-pyran-4-one makes it an ideal candidate for further elaboration into polycyclic ethers, which are present in numerous marine natural products with potent biological activities. nih.gov

Precursor to Structurally Diverse Heterocyclic Systems

The reactivity of the ketone and the ether linkage in the tetrahydropyranone ring allows for its transformation into a wide array of heterocyclic structures. chemicalbook.com Multi-component reactions are often used to build highly substituted 4H-pyrans and related heterocycles in an efficient manner. nih.gov For instance, the reaction of a tetrahydropyran-4-one derivative with other reagents can lead to the formation of fused ring systems like pyranopyrazoles or other complex scaffolds. These methods provide a versatile and flexible route to a library of substituted heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

Intermediate in the Synthesis of Specific Compound Classes

The utility of this compound is highlighted by its application as a key intermediate in the synthesis of several classes of pharmacologically active compounds.

The C-C chemokine receptor 2 (CCR2) is implicated in chronic inflammatory diseases, making its antagonists valuable therapeutic targets. A patent for a novel CCR2 receptor antagonist describes a compound that incorporates a (3R,4R)-3-methoxytetrahydro-pyran-4-ylamino moiety. This indicates the direct use of this compound (which corresponds to the 3R,4R nomenclature when the ring is opened for amination) as a key building block in the synthesis of these complex antagonists. The synthesis involves the reductive amination of the ketone to introduce the piperidine (B6355638) fragment, demonstrating the compound's role in creating molecules for treating conditions like inflammatory or neuropathic pain.

Histamine H3 receptor (H3R) antagonists are being investigated for treating various neurological and cognitive disorders. Research has led to the development of potent H3R antagonists that feature a tetrahydropyran-4-yl group. nih.gov In one study, a series of antagonists were developed where this pyran moiety was crucial for activity. nih.gov A lead compound, ((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-naphthalene-2-carboxylic acid (tetrahydro-pyran-4-yl)-amide, was identified as a promising candidate with good H3R affinity and desirable pharmacokinetic properties. nih.gov The synthesis of such compounds showcases the utility of pyran-4-one derivatives as a scaffold to correctly orient the other parts of the molecule for optimal receptor binding.

A thorough review of the scientific literature did not yield specific examples of this compound being used as a direct precursor in the synthesis of penicillins. The core structure of penicillin is a distinct beta-lactam fused to a thiazolidine (B150603) ring, and its synthesis typically starts from precursors like 6-aminopenicillanic acid (6-APA).

Similarly, while the synthesis of Vitamin D3 analogs is an active area of research involving modifications to its A-ring and D-ring, no direct synthetic routes starting from this compound were identified in the searched literature. nih.govnih.gov The synthesis of Vitamin D analogs typically involves complex, multi-step sequences starting from other steroid precursors or through convergent strategies that build the rings from acyclic starting materials. nih.gov

The conversion of a saturated tetrahydropyran-4-one to an unsaturated, conjugated 4H-pyran-4-one requires oxidation and elimination steps. One documented method to achieve a similar transformation involves the bromination of a 3-hydroxytetrahydropyran, which, upon treatment with a base, yields a 3-acetoxy-4H-pyran-4-one. rsc.org This suggests a potential pathway where the methoxy (B1213986) group of this compound could be cleaved to a hydroxyl group, which is then elaborated into the conjugated pyrone system. These conjugated pyrones are valuable in their own right, possessing interesting photophysical properties and serving as building blocks for other complex molecules.

Lack of Specific Research Data on this compound in Bioactive Scaffold Design

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research findings on the application of This compound as a chiral building block in the design of scaffolds for bioactive molecules. General information regarding the utility of chiral tetrahydropyran cores in medicinal chemistry is available; however, detailed studies focusing explicitly on the (S)-3-methoxy substituted variant are not prevalent in the public domain.

General concepts that would be relevant to such an article, should the research exist, would include:

Chiral Building Blocks: These are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during synthesis, allowing for the creation of a specific stereoisomer of the target molecule. The stereochemistry of a drug is often crucial for its pharmacological activity and selectivity.

Molecular Scaffolds: In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel scaffolds is a key strategy in the discovery of new drugs with improved properties.

Tetrahydropyran Ring System: The tetrahydropyran ring is a common motif in many natural products and synthetic bioactive molecules. Its saturated, non-planar structure can provide a three-dimensional framework that can be advantageous for binding to biological targets. The oxygen atom can also act as a hydrogen bond acceptor, contributing to binding affinity.

Stereoselective Synthesis: The introduction of a chiral center, such as the one in This compound , allows for stereoselective transformations, which are critical for producing a single desired enantiomer of a complex bioactive molecule.

Without specific research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in the field are necessary to provide the specific findings needed to address the role of This compound in the design of bioactive scaffolds.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Catalytic Systems

The precise installation of the stereocenter at the C3 position is critical for the utility of (S)-3-Methoxytetrahydro-4H-pyran-4-one. While existing methods provide routes to this molecule, future research will focus on developing more efficient, selective, and sustainable catalytic systems.

Key research areas include:

Organocatalysis: The development of novel chiral small-molecule catalysts, such as proline derivatives or chiral phosphoric acids, offers a metal-free approach to the asymmetric synthesis of the pyranone core. These catalysts can activate substrates in a highly stereocontrolled manner.

Biocatalysis: Engineered enzymes, particularly ketoreductases, present a highly promising avenue for the enantioselective reduction of a corresponding β-ketodioxinone precursor. researchgate.net This approach offers exceptional enantioselectivity under mild, environmentally benign conditions and often simplifies purification processes. researchgate.net

Transition Metal Catalysis: There is an opportunity to develop new chiral ligand-metal complexes for asymmetric reactions, such as conjugate additions or hydrogenations. nih.gov Research into earth-abundant and non-toxic metals like iron or copper as catalysts for these transformations is a growing field of interest. Efficient diastereoselective and enantioselective synthetic protocols are continuously being developed to introduce required chirality. nih.gov

Catalytic SystemPotential AdvantagesResearch Focus
Organocatalysis Metal-free, lower toxicity, operational simplicity.Design of new chiral scaffolds (e.g., aminocatalysts, Brønsted acids).
Biocatalysis High enantioselectivity (>99% ee), mild reaction conditions, green chemistry. researchgate.netEnzyme screening and evolution of ketoreductases for specific substrates. researchgate.net
Transition Metal Catalysis High turnover numbers, broad substrate scope.Development of ligands for earth-abundant metals, asymmetric hydrogenation. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential demands for this compound as a pharmaceutical intermediate, scalable and safe synthesis processes are required. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. acs.orgacs.org

Future integration of this technology will likely involve:

Immobilized Catalysts: Using solid-supported catalysts or enzymes packed into columns within the flow reactor. This allows for easy separation of the catalyst from the product stream and enables the catalyst to be reused for extended periods, enhancing process efficiency. durham.ac.uk

Automated Platforms: The combination of flow reactors with automated control systems and in-line analytical tools (e.g., IR, HPLC) allows for real-time monitoring and optimization of reaction conditions. This can lead to improved yields and purity, and facilitate a fully automated drug discovery and development process. acs.orgdurham.ac.uk

FeatureBatch SynthesisFlow Synthesis
Scalability Difficult, requires larger vessels.Easier, achieved by running the system for longer. durham.ac.uk
Safety Poor heat transfer, risk of thermal runaway.Excellent heat transfer, smaller reaction volumes, enhanced safety. acs.org
Efficiency Multiple workup and isolation steps.In-line purification and telescoped reactions reduce steps and waste. acs.orguc.pt
Reproducibility Can be variable between batches.Highly reproducible and consistent product quality. durham.ac.uk

Exploration of New Rearrangement Paradigms

The synthesis of complex cyclic structures often benefits from rearrangement reactions, which can build molecular complexity in a single, elegant step. youtube.com While classic rearrangements like the Claisen or Beckmann are well-established, there is an opportunity to discover or design novel rearrangement pathways for the synthesis of substituted pyranones. youtube.comyoutube.com

Future research could investigate:

Sigmatropic Rearrangements: Designing precursors that can undergo a concerted, intramolecular rearrangement to form the pyranone ring with the desired stereochemistry. youtube.com

Cascade Reactions Involving Rearrangements: Developing a one-pot reaction sequence where an initial reaction triggers a subsequent rearrangement to construct the target molecule. For instance, a tandem reaction involving a Heyns rearrangement followed by an enantioselective transfer hydrogenation has been used to create other chiral heterocycles. nih.govrsc.org

Ring Expansions/Contractions: Exploring pathways where a pre-existing ring, such as a furan (B31954) or a cyclobutane, undergoes a stereospecific rearrangement to form the tetrahydropyranone skeleton. A Wagner-Meerwein type of rearrangement could be envisioned from a suitably substituted precursor. youtube.com

These explorations are inherently high-risk but offer high rewards, potentially leading to entirely new and highly efficient synthetic routes.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of synthetic routes. scienceopen.com Applying advanced modeling techniques to the synthesis of this compound can provide valuable insights and reduce the need for extensive empirical screening.

Emerging opportunities in this area include:

Catalyst Design: Using molecular dynamics (MD) simulations and quantum polarized ligand docking (QPLD) to design chiral catalysts and predict their effectiveness for a specific transformation. This approach has been successfully used to optimize inhibitors for HIV integrase based on a pyranone scaffold. scienceopen.com

Reaction Pathway Analysis: Calculating the energy profiles of potential reaction mechanisms, including transition states, to identify the most favorable pathway and predict potential side products.

Predictive ADME/Tox: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives made from the pyranone scaffold, helping to prioritize the synthesis of compounds with drug-like characteristics. nih.gov

Computational MethodApplication in Synthesis/Discovery
Quantum Polarized Ligand Docking (QPLD) Predicts binding affinity and orientation of substrates with a catalyst. scienceopen.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of molecules over time to assess catalyst stability and reaction dynamics. scienceopen.com
Density Functional Theory (DFT) Calculates reaction energies and transition state structures to predict reactivity and stereochemical outcomes.
ADME/Tox Modeling Predicts pharmacokinetic and toxicity profiles of new compounds derived from the scaffold. nih.gov

Application in the Synthesis of New Chemically Diverse Compound Libraries

This compound is an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery. Its defined stereochemistry and functional groups (a ketone and a methoxy (B1213986) ether) serve as handles for introducing molecular diversity. The 4H-pyran motif is found in many bioactive compounds with a wide range of therapeutic potential, including anticancer and antimicrobial agents. nih.govresearchgate.net

Future work will focus on:

Scaffold Decoration: Using the ketone functionality for reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to append a wide variety of substituents.

Multi-Component Reactions (MCRs): Employing one-pot reactions that combine three or more starting materials to rapidly generate complex and diverse structures based on the pyranone core. mjbas.com MCRs are highly efficient for building libraries of drug-like molecules. mjbas.com

Fragment-Based Drug Discovery (FBDD): Using the pyranone as a core fragment and elaborating it based on structural information from binding studies with a biological target.

By systematically exploring the chemical space around this chiral scaffold, researchers can generate novel compound libraries with a high potential for discovering new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-Methoxytetrahydro-4H-pyran-4-one, and how do reaction conditions influence stereochemical outcomes?

  • Answer : A key method involves copper(II)–bisphosphine-catalyzed oligomerization, which enables diastereoselective synthesis. For example, using 3,5-dimethylhex-5-en-1-ol and specific aldehydes (e.g., cis-cinnamaldehyde) under L3 ligand conditions yields stereochemically defined tetrahydropyran derivatives. Reaction parameters like temperature, solvent polarity, and catalyst loading critically affect enantiomeric excess (e.e.) and diastereomer ratios. NMR and MS data (e.g., 1^1H/13^13C chemical shifts, coupling constants) are essential for structural validation .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Answer : Combine spectral techniques:

  • NMR : Analyze coupling constants (e.g., J3,4J_{3,4} for axial vs. equatorial substituents) and NOE effects to confirm stereochemistry.
  • MS : Use EI/CI fragmentation patterns to verify molecular ions and substituent positions.
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases.
    Comparative data from synthesized standards (e.g., compound 72 vs. 73 in ) aid in validation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer :

  • GHS Hazards : Severe eye irritation (Category 1; H318). Use sealed goggles and face shields.
  • Handling : Work under inert atmosphere (N2_2/Ar) to prevent oxidation. Avoid inhalation (P260) and skin contact (P303+P361+P353).
  • Spill Management : Neutralize with vermiculite or sand, then dispose via licensed hazardous waste channels.
    Always consult SDS for compound-specific protocols .

Advanced Research Questions

Q. How can reaction optimization strategies (e.g., DoE) improve yields in large-scale synthesis of this compound?

  • Answer : Apply Design of Experiments (DoE) to evaluate factors like:

  • Catalyst loading (0.5–2.0 mol% Cu(II)).
  • Temperature (60–100°C for rate vs. selectivity trade-offs).
  • Solvent polarity (toluene vs. THF for transition-state stabilization).
    Pilot-scale fractional distillation (e.g., 0.1–5 kg batches) requires safety evaluations for exothermic steps and thermal stability .

Q. What mechanisms explain the diastereoselectivity in copper-catalyzed oligomerization of tetrahydropyran precursors?

  • Answer : The Cu(II)–bisphosphine complex induces a chair-like transition state, where bulky ligands (e.g., L3) favor axial attack of the nucleophile. DFT studies suggest that electronic effects (e.g., methoxy group electron donation) stabilize partial charges at the anomeric carbon, directing stereochemistry. Comparative kinetic data (krel_{rel} for R vs. S configurations) support this model .

Q. How does the methoxy substituent in this compound influence its reactivity in nucleophilic substitutions?

  • Answer : The methoxy group acts as an electron donor via resonance, activating the pyranone ring at C-4 for nucleophilic attack (e.g., Grignard reagents). However, under acidic conditions, it can demethylate to form a hydroxyl group, altering reactivity. Controlled pH (6–8) and Lewis acid catalysts (e.g., TiCl4_4) mitigate side reactions .

Q. What are the applications of this compound in medicinal chemistry, and how does its bioactivity compare to analogs?

  • Answer : It serves as a chiral building block for:

  • Antiviral agents : Analogous to 4-amino-tetrahydropyran derivatives (e.g., HCV protease inhibitors).
  • Antioxidants : Compared to 3,5-dihydroxy-6-methyl-4H-pyran-4-one, its methoxy group enhances lipophilicity (logP ≈ 1.3 vs. −0.5) but reduces hydrogen-bonding capacity.
    SAR studies show that stereochemistry at C-3 significantly impacts binding to biological targets like kinase enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.